molecular formula C15H17NOSi B14853555 6-(3-(Trimethylsilyl)phenyl)nicotinaldehyde

6-(3-(Trimethylsilyl)phenyl)nicotinaldehyde

Cat. No.: B14853555
M. Wt: 255.39 g/mol
InChI Key: FIPYAAQFVBYPJU-UHFFFAOYSA-N
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Description

6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a trimethylsilanyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde typically involves the reaction of 3-bromo-6-(3-trimethylsilanyl-phenyl)pyridine with a formylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and catalysts such as palladium or platinum.

Major Products Formed

Scientific Research Applications

6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trimethylsilanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Trimethylsilanyl-phenyl)-pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring, a trimethylsilanyl group, and an aldehyde group.

Properties

Molecular Formula

C15H17NOSi

Molecular Weight

255.39 g/mol

IUPAC Name

6-(3-trimethylsilylphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C15H17NOSi/c1-18(2,3)14-6-4-5-13(9-14)15-8-7-12(11-17)10-16-15/h4-11H,1-3H3

InChI Key

FIPYAAQFVBYPJU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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